molecular formula C12H16O3 B13831920 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol CAS No. 4379-18-4

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol

Cat. No.: B13831920
CAS No.: 4379-18-4
M. Wt: 208.25 g/mol
InChI Key: RRJZBWCMQLDFRF-UHFFFAOYSA-N
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Description

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol is an organic compound with a complex structure that includes a dioxolane ring and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol typically involves the reaction of o-tolyl aldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvents: Common solvents include toluene or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents may vary to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring and the hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(o-tolyl)oxirane
  • Methyl 2-oxo-2-(o-tolyl)acetate

Uniqueness

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.

Properties

CAS No.

4379-18-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

[2-methyl-2-(2-methylphenyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C12H16O3/c1-9-5-3-4-6-11(9)12(2)14-8-10(7-13)15-12/h3-6,10,13H,7-8H2,1-2H3

InChI Key

RRJZBWCMQLDFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(OCC(O2)CO)C

Origin of Product

United States

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